

Application Note: Synthesis of Azetidine-Functionalized KRAS Inhibitors

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Compound of Interest

Compound Name: *N*-ethyl-*N*-methylazetidin-3-amine

Cat. No.: B13023549

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Executive Summary

The "undruggable" nature of KRAS has been overturned by the discovery of the Switch-II Pocket (S-IIP) and the development of covalent inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849). As second-generation discovery shifts toward addressing resistance mechanisms and targeting other mutants (G12D, G12V) or the KRAS::SOS1 interaction, scaffold optimization is critical.

N-ethyl-N-methylazetidin-3-amine (CAS: 2231676-11-0) has emerged as a high-value intermediate. Unlike the flexible piperazines found in first-gen inhibitors, the azetidine ring offers:

- **Reduced Lipophilicity (LogD):** Lowers non-specific binding.
- **Geometric Constraint:** The 4-membered ring restricts the vector of the exocyclic amine, potentially accessing novel solvent-exposed interactions.
- **pKa Tuning:** The tertiary exocyclic amine provides a tunable basic center for solubility without the metabolic liability of larger rings.

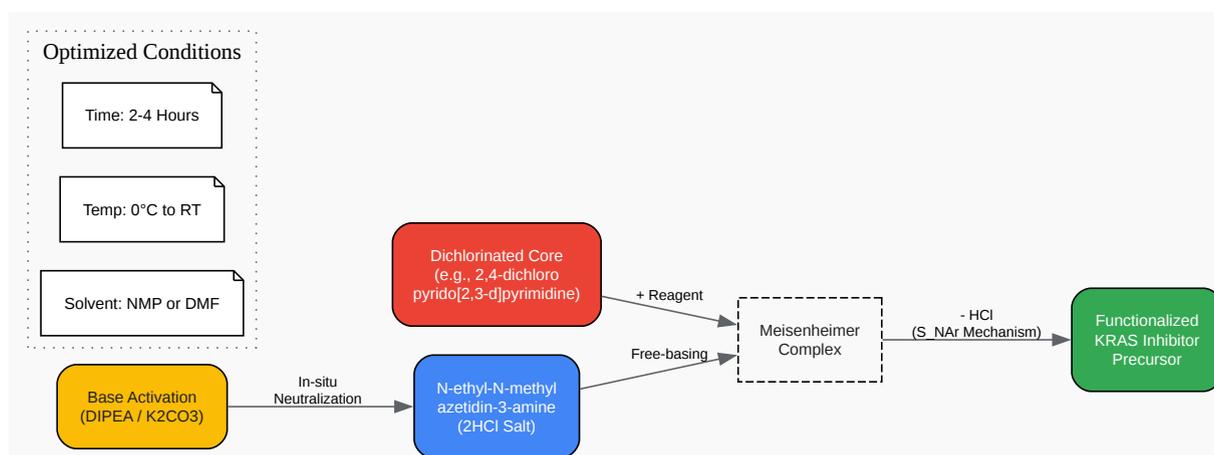
This guide provides a validated protocol for coupling this amine to a 4-chloropyrido[2,3-d]pyrimidine core, a representative scaffold for both covalent G12C inhibitors and SOS1 disruptors.

Strategic Retrosynthesis & Mechanism

The incorporation of **N-ethyl-N-methylazetid-3-amine** is typically achieved via a Nucleophilic Aromatic Substitution (S_NAr) on a halogenated heteroaryl core.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the retrosynthetic logic and the reaction pathway for installing the azetidine moiety.



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Figure 1: Reaction pathway for the S_NAr coupling of the azetidine side chain to a KRAS inhibitor core.

Experimental Protocol

Objective: Synthesis of 4-(3-(ethyl(methyl)amino)azetid-1-yl)-2-(methylthio)pyrido[2,3-d]pyrimidine (Model Intermediate).

Materials & Reagents

Reagent	CAS No.[1][2][3]	Eq.[2][4][5]	Role
Core Scaffold: 4-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine	357929-30-5	1.0	Electrophile
Ligand: N-ethyl-N-methylazetidin-3-amine (2HCl)	2231676-11-0	1.2	Nucleophile
Base: N,N-Diisopropylethylamine (DIPEA)	7087-68-5	3.5	Acid Scavenger
Solvent: N-Methyl-2-pyrrolidone (NMP)	872-50-4	-	Solvent (Polar Aprotic)

Step-by-Step Methodology

Step 1: Reagent Preparation (In-Situ Free Basing)

- Rationale: The azetidine reagent is supplied as a dihydrochloride salt (hygroscopic). Direct addition to the reaction without prior equilibration with base can lead to stalling due to protonation of the nucleophilic ring nitrogen.
- Action: In a dry 20 mL vial equipped with a magnetic stir bar, suspend **N-ethyl-N-methylazetidin-3-amine** 2HCl (1.2 equiv, 1.2 mmol) in anhydrous NMP (3.0 mL).
- Action: Add DIPEA (2.0 equiv, 2.0 mmol) dropwise at 0°C. Stir for 10 minutes until the suspension becomes a clear or slightly cloudy solution.

Step 2: Coupling Reaction (SNAr)

- Action: Dissolve the Core Scaffold (1.0 equiv, 1.0 mmol) in anhydrous NMP (2.0 mL).
- Action: Slowly add the Core solution to the amine solution at 0°C over 5 minutes.
- Critical Control: Maintain temperature < 5°C during addition to prevent regio-isomeric substitution if the core has multiple leaving groups (e.g., 2,4-dichloro variants). For the 2-

SMe, 4-Cl core, the 4-position is naturally more reactive, but cooling ensures high selectivity.

- Action: Add the remaining DIPEA (1.5 equiv).
- Action: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
- Monitoring: Monitor by LCMS. The starting material (Core) should disappear, and a mass peak corresponding to $[M+H]^+ = (\text{Core Mass} - 35.5 + 114.1)$ should appear.[6]

Step 3: Work-up and Isolation

- Quench: Pour the reaction mixture into ice-cold water (50 mL).
- Extraction: Extract with Ethyl Acetate (3 x 20 mL). Note: The product contains a basic amine; if the product is too polar, use DCM:MeOH (9:1).
- Wash: Wash combined organics with brine (2 x 20 mL) to remove NMP.
- Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification: Flash Column Chromatography.
 - Stationary Phase: Silica Gel.
 - Mobile Phase: DCM to 10% MeOH/DCM (with 1% NH₄OH additive to prevent streaking of the amine).

Analytical Validation & QC

To ensure the integrity of the synthesized inhibitor intermediate, the following data profile is expected.

Expected Data Profile

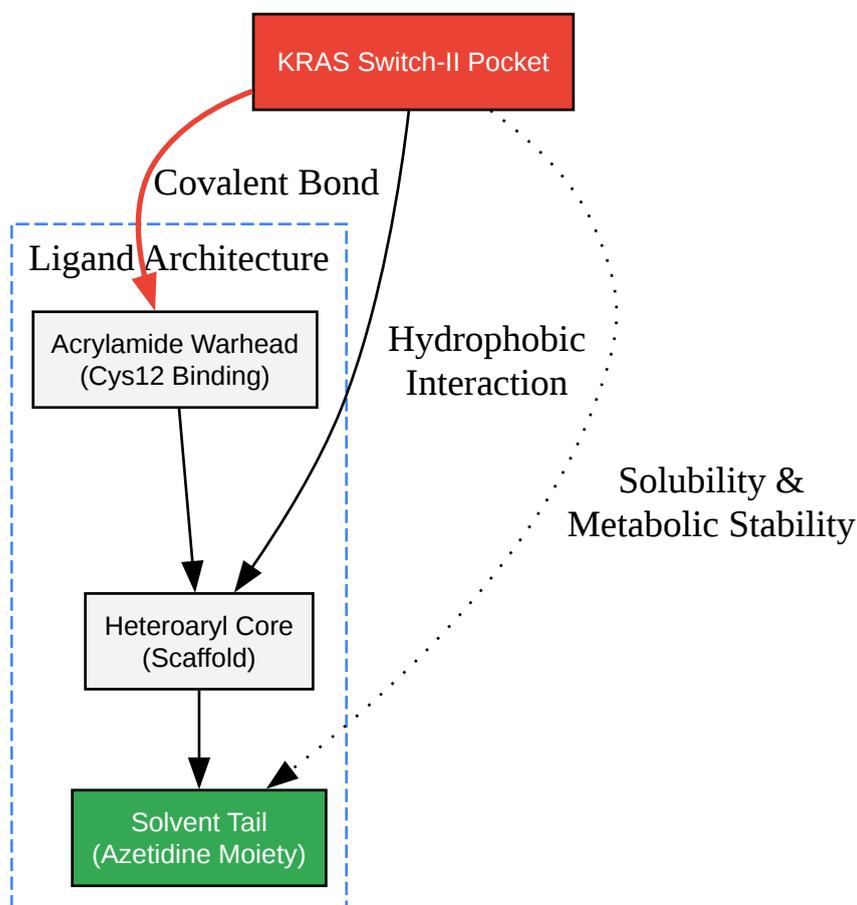
Parameter	Method	Acceptance Criteria
Purity	HPLC (254 nm)	> 95%
Identity	¹ H NMR (DMSO-d ₆)	Diagnostic signals: Azetidine ring protons (m, 3.8–4.5 ppm); Ethyl group (q, ~2.4 ppm; t, ~1.0 ppm); N-Methyl (s, ~2.2 ppm).
Mass Spec	LC-MS (ESI+)	[M+H] ⁺ consistent with formula. No Cl isotope pattern.

Troubleshooting Guide

- Issue: Low Yield / Incomplete Conversion.
 - Cause: The azetidine salt was not fully neutralized.
 - Fix: Increase DIPEA to 4.0 equiv or use NaH (1.1 equiv) in DMF for stronger activation (requires strictly anhydrous conditions).
- Issue: Regioisomer formation (if using 2,4-dichloro core).
 - Cause: Temperature too high during addition.
 - Fix: Conduct the reaction at -78°C or -20°C. The 4-position is kinetically favored, but thermodynamic control at high temp can lead to mixtures.

Structural Biology Context (SAR)

Why use this specific amine? In the context of KRAS G12C/D inhibition, the solvent channel extending from the Switch-II pocket is critical for pharmacokinetic optimization.



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Figure 2: The structural role of the azetidine tail in KRAS inhibitor design.

The N-ethyl-N-methyl substitution pattern is specific:

- **Steric Bulk:** The ethyl group prevents rapid N-dealkylation by CYPs compared to a simple dimethyl group.
- **Basicity:** The tertiary amine ensures high solubility at physiological pH, aiding oral bioavailability.

References

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